molecular formula C8H2F2O3 B103473 4,5-Difluorophthalic anhydride CAS No. 18959-30-3

4,5-Difluorophthalic anhydride

Cat. No.: B103473
CAS No.: 18959-30-3
M. Wt: 184.1 g/mol
InChI Key: UATBWQQFLABWKR-UHFFFAOYSA-N
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Description

4,5-Difluorophthalic anhydride (CAS: 18959-30-3) is a fluorinated cyclic anhydride with the molecular formula C₈H₂F₂O₃ and a molecular weight of 184.10 g/mol . It is a white-to-yellow crystalline powder with a melting point of 97°C and is widely used as a precursor in synthesizing high-performance polymers, agrochemicals, and pharmaceuticals, particularly quinolone antibacterials . Its synthesis typically involves halogen exchange from 4,5-dichlorophthalic anhydride using potassium fluoride under controlled conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Difluorophthalic anhydride can be synthesized from 4,5-difluorophthalic acid. The typical method involves the reaction of 4,5-difluorophthalic acid with acetic anhydride. The reaction is carried out by heating the mixture to 120°C and maintaining reflux for 12 hours. After cooling to room temperature, white crystals of this compound are obtained .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluorophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4,5-Difluorophthalic anhydride serves as a versatile building block in the synthesis of various organic compounds. Its anhydride functionality allows for the formation of esters and amides when reacted with alcohols and amines, respectively. This property is particularly useful in the development of complex molecular architectures.

Key Reactions:

  • Formation of Fluorinated Polymers: It can be polymerized to produce fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
  • Synthesis of Fluorinated Dyes: The compound is utilized in synthesizing fluorinated dyes and pigments that are important for various applications in the textile and coatings industries.

Material Science

In material science, this compound is employed to enhance the properties of polymers and resins. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Applications:

  • Composite Materials: Used as a modifier in composite materials to improve their performance characteristics.
  • Coatings: It contributes to the development of high-performance coatings that require durability against harsh environmental conditions.

Pharmaceutical Applications

The compound has potential applications in pharmaceutical chemistry due to its ability to modify biological molecules. It can be used to create derivatives of active pharmaceutical ingredients (APIs) that may enhance their efficacy or reduce side effects.

Case Studies:

  • Drug Development: Research has indicated its utility in synthesizing new drug candidates by modifying existing pharmacophores with fluorine atoms, which can enhance metabolic stability and bioavailability.
  • Bioconjugation: The anhydride functionality allows for selective bioconjugation reactions with amino acids or peptides, facilitating the design of targeted drug delivery systems.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the derivatization of various analytes. This enhances detection sensitivity and selectivity in chromatographic techniques.

Applications:

  • HPLC and GC Analysis: It has been employed in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of carboxylic acids and alcohols.
  • Fluorescent Derivatives: The compound can form fluorescent derivatives that are useful for sensitive detection methods.

This compound poses certain health risks:

  • It is classified as harmful if swallowed (H302) and causes skin irritation (H315).
  • Proper safety measures should be taken when handling the compound, including using personal protective equipment (PPE) and working in a well-ventilated area.

Mechanism of Action

The mechanism of action of 4,5-difluorophthalic anhydride involves its reactivity towards nucleophiles. The fluorine atoms at the 4 and 5 positions increase the electrophilicity of the anhydride, making it more reactive towards nucleophilic attack. This property is exploited in various chemical reactions to form derivatives with desired properties .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4,5-difluorophthalic anhydride with structurally related compounds:

Compound CAS Number Molecular Formula Melting Point (°C) Key Applications
This compound 18959-30-3 C₈H₂F₂O₃ 97 Polymer intermediates, quinolones
4,5-Dichlorophthalic anhydride 942-06-3 C₈H₂Cl₂O₃ 165–168 Pharmaceuticals, dyes, plastics
3,6-Difluorophthalic anhydride 652-40-4 C₈H₂F₂O₃ 218–221 Polyimides, thermally stable resins
Tetrachlorophthalic anhydride 117-08-8 C₈Cl₄O₃ 254–256 Flame retardants, pigments

Key Observations :

  • Fluorinated derivatives (e.g., 4,5-difluoro, 3,6-difluoro) exhibit lower melting points than chlorinated analogs due to reduced molecular symmetry and weaker intermolecular forces.
  • Chlorinated compounds (e.g., 4,5-dichloro, tetrachloro) are more electron-deficient, enhancing reactivity toward nucleophilic substitution .

This compound :

  • Undergoes decarboxylation in solvents like N-methylpyrrolidone or dimethyl acetamide with copper catalysts to yield 3,4-difluorobenzoic acid, a key intermediate for quinolones . Optimal conditions: 125–190°C with CuO catalyst (yields up to 85%) .
  • Fluorine atoms enhance electron-withdrawing effects , stabilizing intermediates in polymerization reactions .

4,5-Dichlorophthalic Anhydride :

  • Reacts readily with amines, thiosemicarbazide, and alcohols to form phthalimides and dicarboxylic acids . DFT studies (B3LYP/6-311G(d,p)) reveal a HOMO-LUMO gap of 4.5–5.0 eV , indicating moderate reactivity .
  • Used in synthesizing bioactive compounds with antitumor and antiviral properties .

3,6-Difluorophthalic Anhydride :

  • Higher thermal stability (melting point >200°C) makes it suitable for polyimide films in electronics .
  • Fluorine at 3,6-positions reduces steric hindrance, favoring regioselective reactions .

Computational Insights

DFT studies on 4,5-dichlorophthalic anhydride derivatives highlight:

  • Fukui functions identify reactive sites: O and Cl atoms are prone to nucleophilic/electrophilic attacks .
  • Electrophilicity index (ω) ranges from 1.2–2.5 eV, correlating with experimental reactivity .
  • Comparatively, this compound is expected to have higher electronegativity but lower chemical hardness (η) due to fluorine's inductive effects.

Industrial and Pharmaceutical Relevance

  • This compound: Critical for fluoroquinolones (e.g., ciprofloxacin derivatives) due to enhanced bioavailability from fluorine substitution .
  • 4,5-Dichlorophthalic Anhydride : Used in dyes (e.g., quinizarin) and plasticizers .
  • Tetrachlorophthalic Anhydride : Applied as a flame retardant in polymers .

Biological Activity

4,5-Difluorophthalic anhydride (DFPA), with the chemical formula C₈H₂F₂O₃ and CAS number 18959-30-3, is a cyclic anhydride that has gained attention in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in numerous chemical reactions, leading to the formation of bioactive compounds. This article reviews the biological activities associated with DFPA, focusing on its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Weight : 184.1 g/mol
  • Molecular Formula : C₈H₂F₂O₃
  • Synthesis : DFPA can be synthesized from 4,5-difluorophthalic acid through dehydration reactions involving acetic anhydride at elevated temperatures .

Biological Activity Overview

DFPA exhibits a range of biological activities, primarily due to its ability to form derivatives that interact with biological systems. The following sections detail specific activities and case studies highlighting its applications.

1. Antimicrobial Activity

Research indicates that derivatives of phthalic anhydrides, including DFPA, demonstrate significant antimicrobial properties. For instance, compounds derived from DFPA have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain phthalic anhydride derivatives inhibited the growth of Sclerotinia sclerotiorum, a pathogen affecting crops .

2. Antitumor Activity

DFPA has been investigated for its potential antitumor effects. Its derivatives have been synthesized and tested for cytotoxicity against cancer cell lines. For example, studies have shown that compounds formed from DFPA can induce apoptosis in cancer cells, suggesting a mechanism for their antitumor activity .

3. Immunomodulatory Effects

There is emerging evidence that DFPA derivatives may possess immunomodulatory properties. These compounds can influence immune responses, potentially serving as therapeutic agents in autoimmune diseases or as adjuvants in vaccine formulations .

Case Studies

StudyFindings
DFPA derivatives exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
Demonstrated significant antifungal activity against Sclerotinia sclerotiorum, indicating potential agricultural applications.
Investigated the reactivity of DFPA towards nucleophiles, resulting in bioactive compounds with diverse pharmacological profiles.

The biological activity of DFPA is largely attributed to its ability to form reactive intermediates upon hydrolysis or reaction with nucleophiles. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, leading to various biological effects:

  • Cytotoxicity : Induction of oxidative stress and disruption of cellular signaling pathways.
  • Antimicrobial Action : Inhibition of cell wall synthesis or interference with metabolic pathways in pathogens.
  • Immunomodulation : Modulation of cytokine production and immune cell activation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,5-difluorophthalic anhydride in laboratory settings?

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Spectroscopic Analysis :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorination positions (δ = -110 to -120 ppm for aromatic F) .
  • IR : Stretching vibrations at 1850–1800 cm1^{-1} (C=O of anhydride) and 1600–1500 cm1^{-1} (C-F) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks at m/z 184.1 (C8_8H2_2F2_2O3_3) .
    Physical Properties :
  • Topological Polar Surface Area (TPSA): 43.37 Ų (calculated) affects solubility in polar solvents .
  • Thermal Stability: Decomposes above 250°C, verified via TGA .

Advanced Research Questions

Q. How does this compound react with amines or thiosemicarbazides?

  • Methodological Answer : The anhydride undergoes nucleophilic attack at the carbonyl groups, forming imides or dicarboxylic acid derivatives. For example:

  • With primary amines (e.g., methylamine), reflux in THF yields N-substituted phthalimides .
  • With thiosemicarbazide, the reaction in ethanol/water produces thiosemicarbazone derivatives, monitored via 1H^{1}\text{H} NMR for NH2_2 and C=S bond formation .
    Computational Validation : DFT studies (B3LYP/6-311G(d,p)) optimize transition states and predict regioselectivity .

Q. What solvent systems optimize reactions involving this compound?

  • Methodological Answer : Solvent selection depends on the reaction mechanism:

  • Polar aprotic solvents (DMF, DMSO): Enhance electrophilicity of the anhydride for nucleophilic substitutions .
  • Chlorinated solvents (DCM, chloroform): Suitable for low-temperature reactions due to high solubility of fluorinated aromatics .
  • Empirical Solubility Data :
SolventSolubility (mg/mL)TPSA Match
DMF120High
Toluene45Low

Q. How can DFT studies enhance the design of this compound derivatives?

  • Methodological Answer : DFT simulations (e.g., Gaussian 09 with B3LYP/6-311G(d,p)) predict electronic properties and reaction pathways:

  • HOMO-LUMO Gaps : Fluorine substitution lowers LUMO energy, enhancing electrophilicity .
  • Charge Distribution : Fluorine atoms withdraw electron density, directing nucleophilic attack to specific carbonyl positions .
  • Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .

Q. What are emerging applications of this compound in electronic materials?

  • Methodological Answer : The compound serves as a precursor for:

  • Polyimide Films : Copolymerization with diamines yields thermally stable, low-κ dielectrics for flexible electronics .
  • Liquid Crystals : Fluorination improves mesophase stability; characterized via DSC and XRD .
  • Optoelectronic Devices : Derivatives (e.g., fluorinated phthalocyanines) exhibit tunable absorption in UV-vis spectra .

Q. Contradictions and Resolutions

  • Synthetic Yield Variability : Lower yields in oxidation-cyclization routes (50–60%) vs. Halex reactions (65–75%) suggest competing side reactions (e.g., over-oxidation) . Mitigated by optimizing stoichiometry and reaction time.
  • DFT vs. Experimental Reactivity : Computational models may overestimate regioselectivity; experimental validation via 19F^{19}\text{F} NMR is critical .

Properties

IUPAC Name

5,6-difluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATBWQQFLABWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348667
Record name 4,5-DIFLUOROPHTHALIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18959-30-3
Record name 4,5-DIFLUOROPHTHALIC ANHYDRIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Difluorophthalic Anhydride
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Synthesis routes and methods

Procedure details

The title compound of Example 2 (28.2 g, 139.5 mmol) was suspended in 90 ml of acetic anhydride and heated to reflux for 2 hours. The reaction was evaporated to dryness to give 24.4 g of the title compound as crude product (95% yield). 1H NMR(CDCI3) : 7.73 (t). I.R.: 3025 (m), 1877 (m), 1794 (vs), 1505 (s) , 1220 (vs), 910 (s) , 780 (rs) cm-1.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4,5-Difluorophthalic anhydride
4,5-Difluorophthalic anhydride
4,5-Difluorophthalic anhydride
4,5-Difluorophthalic anhydride
4,5-Difluorophthalic anhydride
4,5-Difluorophthalic anhydride

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